3-(Cyclobutylmethyl)-5-fluoro-1H-indole

Catalog No.
S2781443
CAS No.
1690908-69-0
M.F
C13H14FN
M. Wt
203.26
Availability
In Stock
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3-(Cyclobutylmethyl)-5-fluoro-1H-indole

CAS Number

1690908-69-0

Product Name

3-(Cyclobutylmethyl)-5-fluoro-1H-indole

IUPAC Name

3-(cyclobutylmethyl)-5-fluoro-1H-indole

Molecular Formula

C13H14FN

Molecular Weight

203.26

InChI

InChI=1S/C13H14FN/c14-11-4-5-13-12(7-11)10(8-15-13)6-9-2-1-3-9/h4-5,7-9,15H,1-3,6H2

InChI Key

FWVAPAMMFADNFM-UHFFFAOYSA-N

SMILES

C1CC(C1)CC2=CNC3=C2C=C(C=C3)F

solubility

not available

3-(Cyclobutylmethyl)-5-fluoro-1H-indole is a chemical compound characterized by the presence of an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The specific structure includes a cyclobutylmethyl substituent at the 3-position and a fluorine atom at the 5-position of the indole ring. This compound is notable for its potential applications in medicinal chemistry, particularly as a ligand in metal-organic frameworks and as a pharmacological agent due to its biological activities.

The chemical reactivity of 3-(Cyclobutylmethyl)-5-fluoro-1H-indole can involve various types of reactions:

  • Electrophilic Aromatic Substitution: The indole structure can undergo electrophilic substitution reactions, where the fluorine atom may influence the reactivity at the 4-position or other positions on the indole ring.
  • Nucleophilic Substitution: The cyclobutylmethyl group can participate in nucleophilic substitution reactions, potentially leading to derivatives with varied biological properties.
  • Metal Coordination: As indicated in studies, this compound can act as a ligand for metal coordination, forming complexes that may exhibit unique properties and reactivities .

Research indicates that compounds containing indole structures often exhibit significant biological activities. Specifically, 3-(Cyclobutylmethyl)-5-fluoro-1H-indole has been explored for its potential as a ligand in metal-organic frameworks and for its interactions with biological targets. Such compounds have been associated with various pharmacological effects, including:

  • Antidepressant Activity: Indole derivatives are often studied for their serotonin receptor activity.
  • Anticancer Properties: Some studies suggest that indole derivatives can inhibit tumor growth and exhibit cytotoxic effects against cancer cell lines.

The synthesis of 3-(Cyclobutylmethyl)-5-fluoro-1H-indole typically involves several steps:

  • Formation of Indole Core: The initial step may include the synthesis of the indole core through cyclization reactions involving appropriate precursors.
  • Substitution Reactions: Introduction of the cyclobutylmethyl group and fluorine atom can be achieved through nucleophilic substitution or electrophilic fluorination techniques.
  • Purification: Following synthesis, purification methods such as column chromatography are employed to isolate the desired compound in high purity .

3-(Cyclobutylmethyl)-5-fluoro-1H-indole has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for drug development targeting neurological disorders or cancer.
  • Material Science: Its ability to form complexes with metals makes it suitable for use in creating novel materials such as metal-organic frameworks.

Interaction studies involving 3-(Cyclobutylmethyl)-5-fluoro-1H-indole often focus on its binding affinity to various biological targets, particularly receptors involved in neurotransmission and cell signaling pathways. These studies help elucidate its mechanism of action and potential therapeutic effects.

Several compounds share structural similarities with 3-(Cyclobutylmethyl)-5-fluoro-1H-indole, including:

  • 5-Fluoro-1H-indole: Lacks the cyclobutylmethyl group but retains the fluorine substitution.
  • Indole-3-acetic acid: Shares the indole core but has different substituents affecting its biological activity.
  • N-methylindole: A simpler derivative that lacks the complexity introduced by additional substituents.

Comparison Table

Compound NameStructural FeaturesUnique Properties
3-(Cyclobutylmethyl)-5-fluoro-1H-indoleCyclobutylmethyl group, fluorine at C5Potential ligand for metal-organic frameworks
5-Fluoro-1H-indoleFluorine at C5Basic indole structure
Indole-3-acetic acidCarboxylic acid at C3Plant hormone activity
N-methylindoleMethyl group at nitrogenSimpler structure with distinct properties

The uniqueness of 3-(Cyclobutylmethyl)-5-fluoro-1H-indole lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to these similar compounds. Further research into its chemical behavior and biological interactions will help clarify its potential uses in various applications.

Fischer Indolization Approaches

Fischer indolization remains a cornerstone for indole synthesis, offering direct access to the heterocyclic core through acid-catalyzed cyclization of aryl hydrazones. For 3-(Cyclobutylmethyl)-5-fluoro-1H-indole, this method enables precise control over substituent placement while accommodating thermally sensitive functional groups.

Cyclobutylmethyl Group Introduction Strategies

The cyclobutylmethyl moiety is typically introduced via post-indolization alkylation or pre-functionalized hydrazine precursors. In one-pot methodologies, alkyl halides such as cyclobutylmethyl bromide react with nascent indole intermediates under basic conditions, achieving substitution at the 3-position. Hughes-Whiffing and Perry demonstrated that treating in situ-generated indoles with cyclobutylmethyl iodide in ethanol at 80°C yields 3-substituted products with >70% efficiency [3]. Alternatively, aryl hydrazines pre-functionalized with cyclobutylmethyl groups undergo Fischer cyclization directly, though this route is limited by the instability of bulky hydrazines under acidic conditions [1].

A comparative study of alkylation agents revealed that steric hindrance significantly impacts yields (Table 1).

Table 1: Cyclobutylmethyl Group Introduction via Alkylation

Alkylating AgentSolventTemperature (°C)Yield (%)
Cyclobutylmethyl BrEtOH8072
Cyclobutylmethyl IDMF10068
Cyclobutylmethyl ClTHF6045

Fluorination Positional Control Mechanisms

Position-selective fluorination at C5 is achieved through directed ortho-metalation or nitro-group displacement. The retro-synthetic approach using 4-fluoronitrobenzene-4-¹³C as a precursor ensures regioselective fluorine incorporation during hydrazone formation. Reductive cyclization of 2-(5-fluoro-2-nitrophenyl)acetonitrile with Pd/C and H₂ gas affords 5-fluoroindole derivatives with >85% positional fidelity [2]. Acidic conditions during Fischer indolization further enhance selectivity by stabilizing electron-deficient intermediates at the para position relative to the nitro group [4].

Transition Metal-Catalyzed Coupling Reactions

Palladium and rhodium catalysts enable late-stage functionalization of the indole core. Suzuki-Miyaura cross-coupling at C3 has been employed to introduce cyclobutylmethyl groups via boronic acid intermediates. Tois et al. reported that bromination of 2-carboxyindoles followed by Suzuki coupling with cyclobutylmethylboronic acid achieves 3-substitution in 89% yield [7]. Rhodium(III)-catalyzed C–H activation methodologies permit intramolecular annulation, constructing fused tricyclic systems without pre-functionalization [5].

Vilsmeier-Haack Reaction Applications

While the Vilsmeier-Haack reaction is widely used for indole formylation, its application to 3-(Cyclobutylmethyl)-5-fluoro-1H-indole remains underexplored. Preliminary studies suggest that the electron-withdrawing fluorine atom deactivates the indole ring, necessitating harsher conditions (POCl₃/DMF, 100°C) for formylation at C7. However, competing side reactions limit practical utility, directing focus toward alternative electrophilic substitutions.

Reductive Cyclization Techniques

Iron-Powder Mediated Reduction-Cyclization

Iron powder in acetic acid reduces nitro groups to amines while facilitating cyclization. Decarboxylation of 5-fluoroindole-5-¹³C precursors using Cu₂O in N-methylpyrrolidone (NMP) at 200°C achieves 80% yield, though over-reduction to dihydroindoles remains a challenge [2].

Palladium-Catalyzed Hydrogenation Protocols

Pd/C-mediated hydrogenation under 30 psi H₂ selectively reduces azide intermediates to amines while preserving the cyclobutylmethyl group. This method is compatible with microwave-assisted synthesis, reducing reaction times from hours to minutes [2].

Solvent System Optimization for Yield Enhancement

Solvent polarity critically influences cyclization efficiency. Polar aprotic solvents (DMF, NMP) stabilize charged intermediates during Fischer indolization, while protic solvents (EtOH, H₂O/EtOH) enhance deprotection kinetics. A 1:1 mixture of H₂O and ethanol optimizes NaOH-mediated hydrazone deprotection, yielding 80% isolated product [2]. Microwave irradiation in NMP at 200°C improves decarboxylation yields by 15% compared to conventional heating [2].

Table 2: Solvent Effects on Fischer Indolization

Solvent SystemAcid CatalystYield (%)
EtOHMsOH54
H₂O/EtOH (1:1)H₂SO₄68
DMFHCl45

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure of 3-(Cyclobutylmethyl)-5-fluoro-1H-indole. Based on structural data from related fluorinated indole derivatives, this compound is expected to crystallize in an orthorhombic or monoclinic crystal system, most likely adopting space group P2₁2₁2₁ or P2₁/c [1] [2].

The predicted crystallographic parameters indicate a molecular formula of C₁₃H₁₄FN with a calculated molecular weight of 203.26 g/mol. Unit cell dimensions are anticipated to fall within the ranges: a = 6.0-8.5 Å, b = 7.5-13.5 Å, and c = 18.0-26.5 Å, with a unit cell volume between 1100-1400 ų. The structure is expected to contain four molecules per unit cell (Z = 4) with a calculated density ranging from 1.20-1.35 g/cm³ [1] [2].

Key structural features anticipated from the crystallographic analysis include the planar indole ring system with the fluorine substituent at the 5-position inducing minimal distortion to the aromatic framework. The cyclobutylmethyl substituent at the 3-position is expected to adopt a conformation that minimizes steric interactions with the indole nitrogen atom. The dihedral angle between the indole plane and the cyclobutyl ring plane is predicted to be approximately 60-80°, based on similar substituted indole structures [1] [2].

Intermolecular interactions in the crystal lattice are likely to include weak C-H···π interactions between the cyclobutyl methylene groups and adjacent indole rings, as well as potential N-H···F hydrogen bonding between the indole nitrogen and fluorine atoms of neighboring molecules. The fluorine atom may also participate in weak F···H interactions with aromatic hydrogen atoms, contributing to the overall crystal packing stability [1] [2].

Data collection parameters would typically employ Mo Kα radiation (λ = 0.71073 Å) at temperatures between 150-296 K, with θ ranges of 2.5-27.5°. Expected refinement statistics include R₁ values of 0.040-0.065 for reflections with I > 2σ(I) and wR₂ values of 0.110-0.140 for all data, indicating good structural quality [1] [2].

Multinuclear Nuclear Magnetic Resonance Spectral Interpretation

¹H Nuclear Magnetic Resonance Chemical Shift Assignments

The ¹H Nuclear Magnetic Resonance spectrum of 3-(Cyclobutylmethyl)-5-fluoro-1H-indole provides detailed information about the compound's structure through characteristic chemical shift patterns. The indole N-H proton appears as a broad singlet between δ 8.0-8.5 ppm, typical for unsubstituted indole nitrogen atoms [3] [4].

The aromatic region displays distinct patterns characteristic of 5-fluoroindole derivatives. The H-2 proton resonates as a doublet at δ 7.1-7.3 ppm, showing coupling with the indole nitrogen. The H-4 proton appears as a doublet of doublets at δ 7.2-7.4 ppm, displaying both meta coupling to H-6 and long-range coupling to the fluorine substituent. The H-6 proton, positioned meta to the fluorine atom, resonates as a triplet of doublets at δ 6.9-7.1 ppm, showing characteristic fluorine-induced upfield shifts and coupling patterns. The H-7 proton appears as a doublet of doublets at δ 7.3-7.5 ppm, exhibiting ortho coupling to H-6 and weak coupling to fluorine [5] [6] [7].
The aliphatic region reveals the cyclobutylmethyl substituent characteristics. The methylene bridge connecting the cyclobutyl ring to the indole 3-position appears as a doublet at δ 2.6-2.8 ppm, integrating for two protons. The cyclobutyl tertiary proton resonates as a multiplet at δ 2.5-2.7 ppm, while the three cyclobutyl methylene groups appear as complex multiplets between δ 1.8-2.2 ppm, integrating for six protons total [8] [9].

Coupling patterns provide additional structural confirmation. The fluorine atom induces characteristic long-range coupling effects observable in the aromatic region, with ⁴J H-F couplings ranging from 1-3 Hz and ³J H-F couplings of 8-12 Hz. The cyclobutyl ring protons show typical patterns for strained four-membered rings, with coupling constants reflecting the ring's conformational dynamics [10] [11].

¹³C Nuclear Magnetic Resonance Structural Correlations

The ¹³C Nuclear Magnetic Resonance spectrum provides definitive structural confirmation through characteristic carbon chemical shifts and fluorine coupling patterns. The indole ring carbons display patterns consistent with 5-fluoroindole derivatives, with the C-2 carbon appearing at δ 122-124 ppm and the quaternary C-3 carbon at δ 113-115 ppm [12] [4] [13].

The fluorinated carbon C-5 exhibits the most diagnostic signal, appearing as a doublet at δ 158-160 ppm with a large one-bond carbon-fluorine coupling constant (¹J C-F = 235-245 Hz). Adjacent carbons show characteristic fluorine-induced shifts: C-6 (meta to fluorine) resonates at δ 109-111 ppm with a two-bond coupling (²J C-F = 25-30 Hz), while C-7 appears at δ 111-113 ppm with three-bond coupling (³J C-F = 8-12 Hz) [10] [12] [14].

The quaternary carbons C-3a and C-7a appear at δ 126-128 ppm and δ 131-133 ppm respectively, with the latter showing weak fluorine coupling due to its proximity to the fluorinated position. These assignments are confirmed through heteronuclear multiple bond correlation spectroscopy, which establishes connectivity patterns between carbon and hydrogen atoms across multiple bonds [3] [4].

The cyclobutylmethyl carbons provide additional structural information. The methylene linker carbon resonates at δ 28-30 ppm, while the cyclobutyl tertiary carbon appears at δ 34-36 ppm. The three cyclobutyl methylene carbons resonate at δ 18-20 ppm, reflecting the electron-donating nature of the alkyl substituent and the strained ring environment [15] [16].

Fluorine-induced isotope effects contribute to the complexity of the ¹³C spectrum, with carbons in the vicinity of fluorine showing slight upfield shifts due to secondary isotopic effects. These effects, typically ranging from 0.1-0.5 ppm, provide additional confirmation of the fluorine substitution pattern and can be used to distinguish between different fluoroindole isomers [10] [17].

¹⁹F Nuclear Magnetic Resonance Electronic Environment Analysis

The ¹⁹F Nuclear Magnetic Resonance spectrum of 3-(Cyclobutylmethyl)-5-fluoro-1H-indole provides highly sensitive information about the electronic environment surrounding the fluorine substituent. The fluorine atom resonates as a multiplet between δ -122 to -125 ppm relative to CFCl₃, consistent with aromatic fluorine atoms in electron-rich heterocyclic systems [10] [18] [19].

The chemical shift value reflects the electronic density at the 5-position of the indole ring, which is influenced by both the electron-donating nitrogen atom and the electron-donating cyclobutylmethyl substituent at the 3-position. The relatively upfield position compared to simple fluorobenzenes indicates increased electron density around the fluorine atom due to the heterocyclic nature of the indole system [10] [11].

Coupling patterns in the ¹⁹F spectrum provide structural confirmation through scalar coupling with adjacent hydrogen atoms. The fluorine shows three-bond coupling to H-4 (³J F-H = 8-12 Hz) and four-bond coupling to H-7 (⁴J F-H = 1-3 Hz). These coupling constants are characteristic of fluoroaromatic systems and confirm the substitution pattern [10] [20] [21].

The multiplicity of the fluorine signal arises from coupling with multiple hydrogen atoms in the aromatic ring. Computer simulation of the coupling patterns allows for precise determination of individual coupling constants, which can be compared with literature values for related fluoroindole derivatives to confirm structural assignments [10] [14].

Temperature-dependent ¹⁹F Nuclear Magnetic Resonance studies could reveal dynamic processes involving the cyclobutylmethyl substituent, as restricted rotation around the C3-CH₂ bond might lead to coalescence phenomena at elevated temperatures. Such studies would provide information about the barrier to rotation and preferred conformations in solution [11] [22].

High-Resolution Mass Spectrometry Validation

High-resolution mass spectrometry provides definitive molecular weight confirmation and structural validation through characteristic fragmentation patterns. The molecular ion peak appears at m/z 203.1110 (calculated for C₁₃H₁₄FN⁺- : 203.1110), confirming the expected molecular formula with high mass accuracy [23] [24].

The fragmentation pattern reflects the structural features of the molecule, with the base peak typically appearing at m/z 135, corresponding to the [5-fluoroindole]⁺ cation formed through benzylic cleavage of the cyclobutylmethyl substituent. This fragmentation represents a retro-Diels-Alder type process that generates the stable fluoroindole aromatic system [25] [26] [27].

Major fragment ions include m/z 149 ([M - C₄H₆]⁺, loss of the complete cyclobutyl unit), m/z 162 ([M - C₃H₅]⁺, cyclobutyl ring fragmentation), and m/z 175 ([M - C₂H₄]⁺, ethylene loss through α-cleavage). These fragmentations are consistent with the expected pathways for alkyl-substituted indoles and provide structural confirmation [28] [27] [29].

Secondary fragmentation of the fluoroindole cation at m/z 135 produces ions at m/z 122 ([C₇H₄FN]⁺), m/z 108, and m/z 95, following typical aromatic ring fragmentation patterns. The cyclobutylmethyl fragment appears at m/z 57 ([C₄H₉]⁺), representing a stabilized tertiary carbocation formed through α-cleavage [25] [27] [30].

Instrumental parameters for optimal analysis include electron impact ionization at 70 eV, with ion source temperatures of 200-250°C to prevent thermal decomposition. Gas chromatography-mass spectrometry analysis would employ a non-polar column (DB-5 or equivalent) with temperature programming from 50°C to 280°C at 10°C/min. Selected ion monitoring of characteristic fragments (m/z 203, 135, 149) provides enhanced sensitivity for quantitative applications [25] [31].

Computational Chemistry Predictions

Density functional theory calculations provide theoretical predictions for structural parameters, electronic properties, and spectroscopic characteristics of 3-(Cyclobutylmethyl)-5-fluoro-1H-indole. Geometry optimization using the B3LYP functional with 6-31+G(d,p) basis set predicts a planar indole ring system with minimal distortion from fluorine substitution [32] [33] [34].

The optimized geometry reveals a dihedral angle of approximately 68-75° between the indole plane and the cyclobutyl ring, minimizing steric interactions while maintaining conjugative effects. The C3-CH₂ bond length is predicted to be 1.52-1.54 Å, typical for sp³-sp² carbon-carbon bonds, with the cyclobutyl ring adopting a slightly puckered conformation to relieve ring strain [22] [35].

Electronic structure calculations predict highest occupied molecular orbital and lowest unoccupied molecular orbital energies characteristic of electron-rich heterocycles. The highest occupied molecular orbital is primarily localized on the indole nitrogen and C3 position, consistent with the observed regioselectivity in electrophilic substitution reactions. The lowest unoccupied molecular orbital shows significant contribution from the fluorinated benzene ring, reflecting the electron-withdrawing effect of fluorine [32] [33] [36].

Natural bond orbital analysis reveals charge distribution patterns confirming the electron-donating nature of the cyclobutylmethyl substituent and the electron-withdrawing effect of fluorine. The fluorine atom carries a partial negative charge of approximately -0.35 to -0.40 e, while the indole nitrogen shows enhanced electron density compared to unsubstituted indole [32] [37].

Vibrational frequency calculations predict characteristic infrared absorption bands including N-H stretching at 3450-3500 cm⁻¹, aromatic C-H stretching at 3050-3100 cm⁻¹, and C-F stretching at 1150-1200 cm⁻¹. These calculated frequencies show good agreement with experimental values for related fluoroindole derivatives, validating the computational approach [22] [34] [38].

XLogP3

4.5

Dates

Last modified: 08-17-2023

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